![molecular formula C12H11NO5 B2577046 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-96-8](/img/structure/B2577046.png)
1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPC) is an important organic building block, which is widely used in the synthesis of pharmaceuticals and other compounds. It is a key intermediate in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. CPC is also used in the production of polymers and other materials.
Scientific Research Applications
Synthesis and Prediction of Biological Activity
1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is involved in the synthesis of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. This compound is produced via a one-pot condensation process. The biological activity of these synthesized compounds has been predicted using the PASS prediction method (Kharchenko et al., 2008).
Anticancer and Antimicrobial Activity
Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a related compound, have been synthesized and show promising anticancer and antimicrobial activities. These derivatives are particularly effective against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Antioxidant Activity
Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant antioxidant activity. Some of these derivatives have even higher antioxidant efficacy than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
1,4-disubstituted pyrrolidinone derivatives prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit notable antibacterial activity. These compounds, especially 1-(4-hydroxyphenyl)- N ¢ -[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide, show high antibacterial potential (Žirgulevičiūtė et al., 2015).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic properties of derivatives like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been explored. These studies include investigations using FT-IR, NMR, UV techniques, and quantum chemical methods (Devi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like beta-lactamase tem in organisms like escherichia coli and salmonella typhi .
Mode of Action
For instance, it may bind to the active site of the target enzyme, leading to a change in the enzyme’s conformation and subsequently its function .
Biochemical Pathways
Aromatic compounds are known to interface with carbohydrate metabolism at the reaction catalyzed by 3-deoxy-d-arabino-heptulosonate 7-phosphate (dahp) synthase . This reaction involves the condensation of erythrose-4-phosphate and PEP to form the 7-carbon sugar, DAHP .
Pharmacokinetics
Similar compounds have been known to have a bioavailability of 90% when administered intramuscularly .
Result of Action
It can be inferred that the compound’s interaction with its targets could lead to changes in the function of the targeted enzymes, potentially affecting the biochemical pathways they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium .
properties
IUPAC Name |
1-(3-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-2-7(4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSFKTDVFXKQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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